molecular formula C51H66ClN5O16S B607149 DM1-Smcc CAS No. 1228105-51-8

DM1-Smcc

Número de catálogo B607149
Número CAS: 1228105-51-8
Peso molecular: 1072.618
Clave InChI: IADUWZMNTKHTIN-IOBAKXROSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

DM1-SMCC is a drug-linker conjugate composed of the potent microtubule-disrupting agent DM1 and SMCC as a linker to make antibody drug conjugates (ADCs) . It was developed to overcome systemic toxicity associated with maytansine and to enhance tumor-specific delivery .


Molecular Structure Analysis

DM1-SMCC has a molecular formula of C51H66ClN5O16S . Its exact mass is 1071.39 and its molecular weight is 1072.620 . The InChIKey of DM1-SMCC is IADUWZMNTKHTIN-MLSWMBHTSA-N .


Physical And Chemical Properties Analysis

DM1-SMCC has a molecular weight of 1072.6 g/mol . Its exact mass is 1071.39 . The compound is not considered hazardous according to the 2012 OSHA Hazard Communication Standard .

Aplicaciones Científicas De Investigación

  • Pharmacokinetics and Stability of ADCs : DM1 is linked to antibodies via the maleimide moiety of the SMCC linker in ADCs like ado-trastuzumab emtansine (Kadcyla). Studies have focused on the stability of this linkage and its impact on the pharmacokinetics of the ADCs. They found that the thiol-maleimide linkage in these ADCs is relatively stable, influencing the clearance rates and the release of the cytotoxic agent in the plasma (Ponte et al., 2016).

  • Site-specific and Hydrophilic ADCs : Research has been done to improve ADCs by using site-specific conjugation methods and hydrophilic linkers. This approach reduces the use of organic solvents in the manufacturing process, potentially reducing aggregation during conjugation. The addition of polyethylene glycol (PEG) moieties to the SMCC-DM1 linker-drug can enhance the hydrophilicity of the conjugate (Shao et al., 2018).

  • Preclinical Development of ADCs : IMGN289, another ADC utilizing SMCC-DM1, has been studied for its pharmacokinetic properties and potential in treating EGFR-positive cancers. The studies suggest that the ADC retains the pharmacokinetic properties of its antibody component and avoids payload release via thiol-maleimide exchange (Ponte et al., 2013).

  • Anti-CD37 Antibody-Drug Conjugate IMGN529 : This conjugate uses a humanized IgG1 antibody linked to DM1 via the SMCC linker for targeting CD37-positive B-cells in malignancies. It induces cytotoxic activities through various mechanisms, demonstrating the versatility of DM1-SMCC in ADCs (2020).

  • Improved ADCs Targeting PD-L1 Positive Cancer Cells : A study designed scPDL1-DM1 drug conjugate for specific targeting of PD-L1 positive tumor cells. The conjugate showed specific binding and in vitro anti-cell proliferation activity, indicating its potential for clinical therapeutics development (Kalim et al., 2020).

  • Antibody-maytansinoid Conjugates Bypassing Multidrug Resistance : Research has shown that conjugating DM1 to antibodies via hydrophilic linkers can produce ADCs that are more effective against multidrug-resistant cancer cells. This approach could lead to the development of more effective cancer treatments (Kovtun et al., 2010).

Safety And Hazards

DM1-SMCC is considered toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is advised to avoid contact with skin and eyes, formation of dust and aerosols, and exposure without special instructions .

Direcciones Futuras

The future directions of DM1-SMCC research involve understanding the mechanisms of resistance and finding ways to overcome them . There is also interest in studying the impact of the drug payload, particularly the ability of the payload to diffuse outside of the original targeted cell into adjacent cells .

Propiedades

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-[[3-[3-[[(2S)-1-[[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-3-oxopropyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]methyl]cyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C51H66ClN5O16S/c1-27-10-9-11-37(69-8)51(67)25-35(70-49(66)53-51)28(2)45-50(4,72-45)38(24-42(61)55(6)33-21-31(20-27)22-34(68-7)44(33)52)71-47(64)29(3)54(5)39(58)18-19-74-36-23-43(62)56(46(36)63)26-30-12-14-32(15-13-30)48(65)73-57-40(59)16-17-41(57)60/h9-11,21-22,28-30,32,35-38,45,67H,12-20,23-26H2,1-8H3,(H,53,66)/b11-9+,27-10+/t28-,29+,30?,32?,35+,36?,37-,38+,45+,50+,51+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IADUWZMNTKHTIN-MLSWMBHTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCSC5CC(=O)N(C5=O)CC6CCC(CC6)C(=O)ON7C(=O)CCC7=O)C)C)OC)(NC(=O)O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCSC5CC(=O)N(C5=O)CC6CCC(CC6)C(=O)ON7C(=O)CCC7=O)C)\C)OC)(NC(=O)O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H66ClN5O16S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1072.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

DM1-Smcc

Citations

For This Compound
10
Citations
E Oroudjev, M Lopus, L Wilson, C Audette… - Molecular cancer …, 2010 - AACR
… At 5 and 10 hours, lysine-linker-maytansinoid adducts (DM1-SPP-lysine and DM1-SMCC-… 4C, left column), DM1-SMCC-lysine was the major metabolite. In contrast, the lysine-linker-…
Number of citations: 182 aacrjournals.org
X Sun, W Widdison, M Mayo, S Wilhelm… - Bioconjugate …, 2011 - ACS Publications
Antibody−maytansinoid conjugates (AMCs) are targeted chemotherapeutic agents consisting of a potent microtubule-depolymerizing maytansinoid (DM1 or DM4) attached to lysine …
Number of citations: 106 pubs.acs.org
S Shao, MH Tsai, J Lu, T Yu, J Jin, D Xiao… - Bioorganic & Medicinal …, 2018 - Elsevier
Kadcyla® (T-DM1), an antibody–drug conjugates (ADCs) for HER2+ breast cancer treatment, has been approved by the Food and Drug Administration (FDA) in 2013. An ADC of …
Number of citations: 29 www.sciencedirect.com
Y Tang, F Tang, Y Yang, L Zhao, H Zhou, J Dong… - Scientific Reports, 2017 - nature.com
… In short, the drug-linker intermediate of DM1-SMCC was … The N-hydroxy-succinimide active ester on DM1-SMCC and … by successive conjugation with DM1-SMCC and MMAE-SMCC. …
Number of citations: 59 www.nature.com
Y Tan, Y Peng, L Ai, Y Li, Y Qu, D Wang… - Bioconjugate …, 2020 - ACS Publications
… Noteworthy, the conjugation of the aptamer to free prodrug DM1-SMCC significantly reduced its hepatotoxicity, highlighting the advantage of our targeted DM1 delivery approach. …
Number of citations: 8 pubs.acs.org
BECG de Goeij, JM Lambert - Current opinion in immunology, 2016 - Elsevier
… Approved Solid HER2 DM1 SMCC No 3.6 [6] thrombocytopenia, neutropenia … Amgen 1 Solid EGFRvIII DM1 SMCC No … 1 Hematological CD37 DM1 SMCC No …
Number of citations: 272 www.sciencedirect.com
JH Jeon, SW Kim, YJ Kim, JW Park… - Available at SSRN …, 2017 - papers.ssrn.com
The notable characteristics of recently emerged Antibody-Drug Conjugates (ADCs) encompass the targeting of Human Epidermal growth factor Receptor 2 (HER2) through monoclonal …
Number of citations: 0 papers.ssrn.com
E Ostermann, P Garin-Chesa, KH Heider, M Kalat… - Clinical cancer …, 2008 - AACR
Purpose: Invasion and metastasis of malignant epithelial cells into normal tissues is accompanied by adaptive changes in the mesenchyme-derived supporting stroma of the target …
Number of citations: 253 aacrjournals.org
Q Luo, HH Chung, C Borths, M Janson, J Wen… - Analytical …, 2016 - ACS Publications
… MS/MS spectra of H1-DM1 peptides I and II were identical, suggesting the presence of two stereochemical configurations (diastereomers) of the DM1-SMCC linkage through a …
Number of citations: 65 pubs.acs.org
A Novak, F Kersaudy, S Berger… - European Journal of …, 2023 - Elsevier
… DM1-SMCC-NHS and DM1-SMCC-containing … -form DM1-SMCC-thioester. This is due to the extremely fast kinetics of in-situ MPAA thioester generation upon addition of DM1-SMCC-…
Number of citations: 6 www.sciencedirect.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.